molecular formula C19H25NO3 B5762195 N-2-adamantyl-3,5-dimethoxybenzamide

N-2-adamantyl-3,5-dimethoxybenzamide

Cat. No. B5762195
M. Wt: 315.4 g/mol
InChI Key: HFWHPVYXHAWOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-3,5-dimethoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. ADB-FUBINACA is a Schedule I controlled substance in the United States and is classified as a new psychoactive substance (NPS) by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).

Safety and Hazards

The safety data sheet for “3,5-Dimethoxybenzamide” suggests that it should not be used for food, drug, pesticide, or biocidal product use. It also provides first-aid measures and fire-fighting measures .

Future Directions

Adamantane and its derivatives have promising applications in the field of targeted drug delivery and surface recognition . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged .

properties

IUPAC Name

N-(2-adamantyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-16-8-15(9-17(10-16)23-2)19(21)20-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-14,18H,3-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWHPVYXHAWOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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